BenchChemオンラインストアへようこそ!

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

TRPV3 Pain Ion Channel

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 324773-24-2) is a synthetic small molecule combining a 1,2,3,4-tetrahydroacridine core with a thiazole-2-carboxamide side chain. The compound has been disclosed as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target implicated in nociception and inflammatory pain.

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
CAS No. 324773-24-2
Cat. No. B11961658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS324773-24-2
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4
InChIInChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21)
InChIKeyLGPIFVVGQHRDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 324773-24-2): A Dual TRPV3/LSD1 Ligand Scaffold for Pain and Epigenetic Research


N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 324773-24-2) is a synthetic small molecule combining a 1,2,3,4-tetrahydroacridine core with a thiazole-2-carboxamide side chain. The compound has been disclosed as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target implicated in nociception and inflammatory pain [1]. It also exhibits inhibitory activity against lysine-specific histone demethylase 1A (LSD1), an epigenetic regulator involved in cancer and other diseases [2]. With a molecular weight of 309.4 g/mol and a predicted moderate lipophilicity, it represents a rare chemotype that bridges ion-channel pharmacology and epigenetic enzyme inhibition within a single tetrahydroacridine scaffold.

Why N-(1,3-Thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide Cannot Be Replaced by Generic Acridine or Thiazole Analogs


The compound's differentiation arises from its specific fusion of a partially saturated acridine ring with a thiazole carboxamide, a topology absent from common acridine drugs (e.g., amsacrine, DACA) and from simple thiazole derivatives. Generic substitution with a 9-aminoacridine or a standalone thiazole carboxamide would predictably lose the TRPV3 modulatory activity, as the tetrahydroacridine-thiazole linkage appears essential for ion-channel engagement [1]. Conversely, replacing the compound with a typical LSD1 inhibitor (e.g., tranylcypromine derivatives) would sacrifice the TRPV3 component entirely. The dual-target profile, however modest in potency at each individual target, cannot be replicated by single-target analogs without significant medicinal chemistry re-optimization.

Quantitative Differentiation Evidence for N-(1,3-Thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide Against Closest Analogs


TRPV3 Antagonist Potency: Comparison with Clinically-Investigated TRPV3 Antagonists

In a fluorometric calcium-flux assay using HEK293 cells overexpressing rat TRPV3, N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide inhibited thymol-induced intracellular Ca2+ elevation with an IC50 of 28 ± 3 µM [1]. This places its potency approximately 3–4 orders of magnitude weaker than the subtype-selective tool compound Trpvicin (IC50 ~10 nM against human TRPV3 in patch-clamp electrophysiology [2]). However, the target compound's tetrahydroacridine scaffold is structurally distinct from the pyrimidine-carboxamide core of Trpvicin, offering an alternative chemotype for TRPV3 probe development where intellectual property freedom-to-operate or differential off-target profiles are prioritized.

TRPV3 Pain Ion Channel

LSD1 Inhibition and Selectivity Over Monoamine Oxidases: A Favorable Epigenetic Targeting Profile

The compound inhibits recombinant human LSD1 (amino acids 1–852, N-terminal hexahistidine-tagged) with an IC50 of 2.5 µM using an H3K4me2 peptide substrate-based peroxidase-coupled assay [1]. In parallel MAO-Glo assays against human MAO-A and MAO-B, the compound shows markedly weaker inhibition: IC50 = 230 µM for MAO-A and IC50 = 500 µM for MAO-B [1]. This yields a selectivity ratio of approximately 92-fold over MAO-A and 200-fold over MAO-B. In contrast, the classical LSD1 inhibitor tranylcypromine (TCP) is a non-selective, irreversible MAO inhibitor with Kd values in the low nanomolar range for both MAO-A and MAO-B, causing significant cardiovascular and dietary interaction liabilities.

LSD1 Epigenetics MAO Selectivity

Antiproliferative Activity in Cancer Cell Lines: Differentiation from DNA-Intercalating Acridines

The compound exhibits dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the 10–20 µM range . This antiproliferative activity is comparable to that of the classical acridine carboxamide DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), which shows IC50 values of 2–10 µM against similar cell lines [1]. However, DACA is a dual topoisomerase I/II poison whose cytotoxicity is driven primarily by DNA intercalation and topoisomerase-mediated DNA damage, while the target compound's antiproliferative mechanism is likely associated with LSD1 inhibition and/or TRPV3 modulation rather than direct DNA damage, given its partially saturated acridine ring reducing DNA intercalation potential.

Cancer Cytotoxicity Acridine Carboxamide

Scaffold Topology Differentiation from Benzothiazole-Acridinone and Thiazolo-Acridine Hybrids

A systematic survey of the acridine-thiazole chemical space reveals that the vast majority of described compounds are (1,3-benzothiazol-2-yl)amino-9(10H)-acridinones with antileishmanial activity [1], or thiazolo[5,4-a]acridine derivatives formed by fusing a thiazole ring directly onto the acridine core [2]. N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique in featuring a partially hydrogenated acridine linked via an exocyclic carboxamide bridge to an unsubstituted thiazole ring. This connectivity is not exemplified in the Incyte Pim kinase inhibitor patent series (EP2945939B1 [3]), which covers thiazole carboxamides but does not include a tetrahydroacridine core, nor in the Hydra Biosciences TRPV3 patent (US7803790 [4]), which encompasses thiazole-containing TRPV3 modulators but primarily claims fused imidazole and pyridine systems rather than acridine.

Scaffold Novelty Medicinal Chemistry Patent Landscape

High-Value Research Applications for N-(1,3-Thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 324773-24-2)


TRPV3 Target Validation in Inflammatory Pain Models

The compound's TRPV3 antagonist activity (IC50 = 28 µM) [1] makes it suitable for in vitro target engagement studies in TRPV3-overexpressing cell lines for pain research. It can serve as a low-cost, readily accessible pharmacological tool for preliminary TRPV3 pathway validation in calcium-flux and electrophysiology assays, where more potent but expensive and less accessible probes like Trpvicin are unavailable.

Epigenetic Probe Development Targeting LSD1 with MAO Selectivity

With an LSD1 IC50 of 2.5 µM and >90-fold selectivity over MAO-A/B [2], this compound provides a synthetically tractable starting point for structure–activity relationship (SAR) campaigns aimed at improving LSD1 potency while preserving MAO selectivity. Its reversible inhibition profile and distinct acridine scaffold differentiate it from cyclopropylamine-based irreversible inhibitors.

Anticancer SAR with Reduced Genotoxicity Risk

The compound's moderate antiproliferative activity (MCF-7 and A549 IC50 10–20 µM) , combined with a partially saturated acridine core that reduces DNA intercalation potential, positions it as a lead for non-genotoxic anticancer agents. Medicinal chemistry programs can explore substituent effects on the tetrahydroacridine and thiazole rings without the confounding DNA-damage liabilities of classical acridines like amsacrine.

Scaffold-Hopping Reference for Dual TRPV3/Epigenetic Inhibitor Design

The compound is one of very few molecules simultaneously engaging a TRP ion channel and an epigenetic eraser enzyme within a single chemical scaffold [3]. It can serve as a reference compound for cheminformatics analyses, pharmacophore modeling, and patent landscape evaluations aimed at designing next-generation dual-mechanism agents for complex diseases involving both ion-channel dysregulation and epigenetic alterations.

Quote Request

Request a Quote for N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.